
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader category of chemicals that have garnered interest for their potential in various applications, including pharmacological activities. While the specific name mentioned doesn't directly appear in the literature, related compounds within the tetrahydroisoquinoline and isoxazole families have been explored for their synthesis methods, molecular structures, chemical reactions, physical, and chemical properties.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves cyclization reactions, rearrangements, and the use of catalysts to achieve desired structures. For example, Sirakanyan et al. (2015) describe the reaction of certain tetrahydroisoquinolin derivatives to form unexpected products via a Smiles-like rearrangement, indicating the complex nature of these syntheses and the potential for diverse outcomes (Sirakanyan et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this category can be characterized using various spectroscopic techniques. Bonilla-Castañeda et al. (2022) synthesized a related derivative, providing a detailed structural analysis through IR, 1H, 13C-NMR, and X-ray diffraction data, highlighting the importance of these techniques in understanding the compound's conformation and electronic properties (Bonilla-Castañeda et al., 2022).
Chemical Reactions and Properties
Chemical reactions of tetrahydroisoquinoline derivatives can include interactions with various reagents to form new compounds, demonstrating a wide range of chemical behaviors. The work by Soeta et al. (2013) on the reaction of isocyanides and C,N-cyclic N'-acyl azomethine imines to produce tetrazole derivatives containing a tetrahydroisoquinoline skeleton showcases the reactivity and potential for functionalization of these molecules (Soeta et al., 2013).
Aplicaciones Científicas De Investigación
Synthetic Methods and Characterization
- The development of convenient synthetic methods for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives highlights the interest in novel synthetic pathways that could be applicable to similar compounds. These methods allow for the exploration of pharmacological activities of newly synthesized compounds, indicating potential applications in drug discovery (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Antibacterial Activity
- Research into 3-acetyl[1,2,4]triazolo[3,4-a]isoquinolines, synthesized using chitosan as a catalyst, includes the evaluation of antibacterial effects. This suggests the potential use of similar isoquinoline derivatives in developing new antibacterial agents (H. Hassaneen, H. M. Hassaneen, Y. S. Mohammed, & R. Pagni, 2011).
Pharmacological Applications
- The bioisosteric replacements in certain isoquinoline derivatives have been shown to enhance analgesic properties, indicating the potential for developing new analgesic drugs based on similar chemical structures (И. В. Украинец, Е. В. Моспанова, & А. А. Давиденко, 2016).
Anticancer and Antifungal Properties
- Synthesis and characterization of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives have revealed potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, demonstrating the potential therapeutic applications of these compounds in treating various diseases (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, & V. Kouznetsov, 2022).
Tyrosinase Inhibitors
- The synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives and their evaluation as potent tyrosinase inhibitors indicate potential applications in treating conditions related to melanin overproduction, such as hyperpigmentation (Nilam C. Dige, Prasad G Mahajan, et al., 2019).
Propiedades
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12(23)22-7-6-13-4-5-15(9-14(13)11-22)20-19(24)16-10-18(26-21-16)17-3-2-8-25-17/h2-5,8-10H,6-7,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRZIZOZGDUSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-(furan-2-yl)isoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B2491308.png)
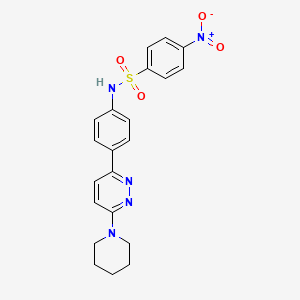
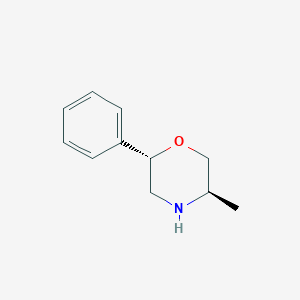
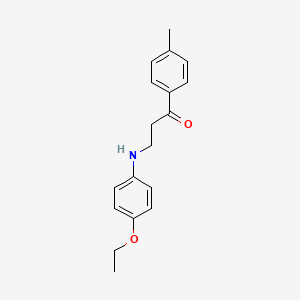
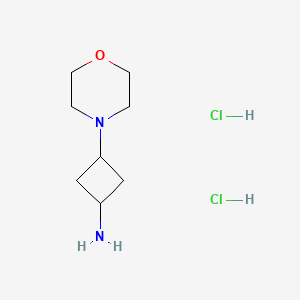
![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)
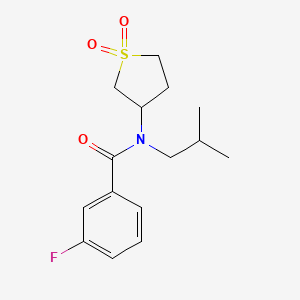
![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)
![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)
![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)
![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)